molecular formula C3H4N2O2 B1322695 (1,2,4-Oxadiazol-3-yl)methanol CAS No. 1154990-12-1

(1,2,4-Oxadiazol-3-yl)methanol

Cat. No.: B1322695
CAS No.: 1154990-12-1
M. Wt: 100.08 g/mol
InChI Key: ZMDNYIYWXSFKSQ-UHFFFAOYSA-N
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Description

(1,2,4-Oxadiazol-3-yl)methanol is a versatile 1,2,4-oxadiazole heterocycle building block of significant interest in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole ring is a metabolically stable bioisostere for ester and amide functionalities, often used to improve the hydrolytic stability and pharmacokinetic properties of lead compounds . This scaffold is prominently featured in multidisciplinary research, particularly in the development of novel therapeutics for central nervous system (CNS) disorders. Recent studies highlight 1,2,4-oxadiazole derivatives as potent multi-target agents for Alzheimer's disease, demonstrating excellent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as antioxidant properties and monoamine oxidase-B (MAO-B) inhibition . Furthermore, the 1,2,4-oxadiazole core is a key structural component in the design of anticancer agents. Researchers have synthesized 1,2,4-oxadiazole-linked 5-fluorouracil derivatives that show promising anticancer activity against a panel of human cancer cell lines, including breast, lung, and prostate cancers . The compound also serves as a precursor in the synthesis of novel derivatives with investigated in vitro antibacterial and antioxidant activities . As a fundamental chemical intermediate, this compound provides researchers with a critical starting point for structural diversification in the synthesis of complex molecules for biological evaluation. This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4-oxadiazol-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O2/c6-1-3-4-2-7-5-3/h2,6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDNYIYWXSFKSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154990-12-1
Record name (1,2,4-oxadiazol-3-yl)methanol
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Synthetic Methodologies for 1,2,4 Oxadiazol 3 Yl Methanol and Its Precursors

The synthesis of the 1,2,4-oxadiazole (B8745197) ring is a well-established area of heterocyclic chemistry, with primary methods revolving around the cyclization of O-acylamidoximes. These intermediates are typically formed from the reaction between an amidoxime (B1450833) and a carboxylic acid derivative. For the specific synthesis of (1,2,4-Oxadiazol-3-yl)methanol, the key challenge lies in the incorporation of the hydroxymethyl (-CH₂OH) group at the C3 position of the oxadiazole ring.

The most common and versatile approach involves the condensation of an amidoxime with a derivative of glycolic acid (2-hydroxyacetic acid) or a protected version thereof, followed by cyclodehydration. chim.itbeilstein-journals.org

General Synthetic Routes:

From Amidoximes and Carboxylic Acid Derivatives: This is the most prevalent method for constructing the 1,2,4-oxadiazole core. chim.itnih.gov The process generally involves two steps:

O-acylation: An amidoxime reacts with a carboxylic acid derivative (such as an acyl chloride, anhydride, or an activated ester) to form an O-acylamidoxime intermediate. beilstein-journals.org

Cyclodehydration: The O-acylamidoxime intermediate is then cyclized to the 1,2,4-oxadiazole ring, often through heating or by using a catalyst. beilstein-journals.org

To synthesize this compound, a protected form of glycolic acid, such as methoxyacetic acid or benzyloxyacetic acid, is typically used to prevent the hydroxyl group from interfering with the reaction. The resulting oxadiazole would then be deprotected to reveal the methanol (B129727) group.

One-Pot Syntheses: Modern synthetic approaches have focused on developing one-pot procedures to improve efficiency. These methods combine the acylation and cyclization steps without isolating the O-acylamidoxime intermediate. nih.govmdpi.com For instance, reacting an amidoxime directly with a carboxylic acid in the presence of a coupling agent like 1,1'-Carbonyldiimidazole (CDI) or ethyl-(Nʹ,Nʹ-dimethylamino)propylcarbodiimide hydrochloride (EDC·HCl) can yield the 1,2,4-oxadiazole in a single step. mdpi.comnih.gov Another efficient one-pot method employs a superbase medium like NaOH/DMSO at room temperature. nih.gov

Synthesis of Precursors:

The primary precursors for the synthesis of this compound are amidoximes and derivatives of glycolic acid.

Amidoximes: These are commonly synthesized from the corresponding nitriles. The nitrile is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as triethylamine (B128534) or sodium carbonate. nih.govrjptonline.org

Glycolic Acid Derivatives: To avoid unwanted side reactions, the hydroxyl group of glycolic acid is often protected before its use in the synthesis. The carboxylic acid can then be converted into a more reactive form, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or an anhydride, to facilitate the reaction with the amidoxime. rjptonline.orgnih.gov

A specific example leading to a related structure, 3-Amino-4-(5-hydroxymethyl-1,2,4-oxadiazol-3-yl)-furazan, involves the reaction of an amidoxime with 2-chloro-2-oxoethyl acetate (B1210297) followed by treatment with potassium bicarbonate in methanol, showcasing the formation of the hydroxymethyl group on the ring. frontiersin.org

Summary of Synthetic Methodologies for 1,2,4-Oxadiazoles
MethodPrecursorsKey Reagents/ConditionsAdvantagesReference
Two-Stage: O-Acylamidoxime CyclizationAmidoxime, Acyl Chloride/AnhydridePyridine (B92270), TBAF, Heat (>100 °C)High efficiency, Uncomplicated work-up beilstein-journals.orgmdpi.com
One-Pot: Carboxylic Acid CondensationAmidoxime, Carboxylic AcidCDI, EDC·HCl, T3PEfficient, avoids isolation of intermediate nih.govmdpi.comnih.gov
One-Pot: Superbase MediumAmidoxime, EsterNaOH/DMSORoom temperature, simple purification nih.gov
1,3-Dipolar CycloadditionNitrile Oxide, NitrilePlatinum(IV) catalystAlternative route, mild conditions chim.itnih.gov
Oxidative CyclizationN-benzyl amidoximesNBS/DBU or I₂/K₂CO₃Forms C-O bond via oxidation mdpi.com

Purification and Isolation Techniques for 1,2,4 Oxadiazol 3 Yl Methanol

The purification and isolation of (1,2,4-Oxadiazol-3-yl)methanol and its derivatives are critical steps to ensure the final product's purity. Standard laboratory techniques are widely employed, with the choice of method depending on the physical properties of the compound and the nature of the impurities.

Chromatography: This is the most common and effective method for purifying 1,2,4-oxadiazole (B8745197) derivatives.

Column Chromatography: Silica (B1680970) gel is frequently used as the stationary phase. brieflands.com A variety of solvent systems (eluents) can be used for the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) (EtOAc) or dichloromethane (B109758) (DCM). nih.govipbcams.ac.cn The polarity of the eluent is adjusted to achieve optimal separation.

Flash Chromatography: A faster version of column chromatography that uses pressure to increase the flow rate of the solvent. It is often used for routine purifications. mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC): Particularly Reverse-Phase HPLC (RP-HPLC), is used for both analytical and preparative-scale purification to achieve very high purity. thieme-connect.com A common setup involves a C18 column with a mobile phase consisting of acetonitrile (B52724) and water or methanol (B129727) and an acidic modifier like orthophosphoric acid. thieme-connect.com

Recrystallization: This technique is effective for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. The desired compound crystallizes out, leaving impurities behind in the solution. For instance, N¹,N⁵-bis[4-(5-propyl-1,2,4-oxadiazol-3-yl)phenyl]glutaramide was purified by crystallization from an ethyl acetate-methanol mixture. nih.gov

Extraction: Liquid-liquid extraction is a standard work-up procedure following synthesis to separate the product from inorganic salts and other water-soluble or acid/base-soluble impurities. The crude reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. nih.gov

Flow Synthesis with In-line Purification: Advanced methodologies for oxadiazole synthesis incorporate continuous flow processes coupled with in-line extraction and automated chromatography. nih.govresearchgate.net This integrated approach allows for synthesis, quenching, extraction, and purification in a continuous, automated fashion, significantly improving throughput and efficiency. nih.govresearchgate.net

Examples of Purification Conditions for 1,2,4-Oxadiazole Derivatives
TechniqueStationary PhaseMobile Phase / Solvent SystemReference
Flash ChromatographySilica Gel10% EtOAc in Petroleum Ether nih.gov
Column ChromatographySilica GelHexane/EtOAc = 3:1 ipbcams.ac.cn
RecrystallizationNot ApplicableEthyl Acetate–Methanol (7:1 v/v) nih.gov
RP-HPLCC18 ColumnAcetonitrile, Orthophosphoric Acid, Methanol (90:05:05 v/v) thieme-connect.com
Column ChromatographySilica Gel G (60-120 mesh)5% Ethyl Acetate in Petroleum Ether brieflands.com

Advanced Spectroscopic and Analytical Characterization of 1,2,4 Oxadiazol 3 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of (1,2,4-Oxadiazol-3-yl)methanol, providing detailed information about the hydrogen and carbon framework.

In ¹H NMR analysis, the chemical environment of each proton is mapped, revealing key structural features. For this compound, three distinct signals are expected. The proton on the C5 carbon of the oxadiazole ring would appear as a singlet, typically in the downfield region due to the electron-withdrawing nature of the heterocyclic ring. The two protons of the methylene (B1212753) group (-CH₂-) adjacent to the ring are chemically equivalent and would present as a singlet. The hydroxyl proton (-OH) signal is often a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H-5 (Oxadiazole ring) 8.5 - 9.0 Singlet (s)
-CH₂- (Methylene) 4.8 - 5.0 Singlet (s)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Three signals are anticipated for this compound. The two carbon atoms of the 1,2,4-oxadiazole (B8745197) ring (C3 and C5) are expected to resonate at very high chemical shifts, typically above 160 ppm, which is characteristic of this heterocycle. scispace.com The carbon of the hydroxymethyl group (-CH₂OH) would appear at a much lower chemical shift, consistent with an sp³-hybridized carbon attached to an oxygen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-3 (Oxadiazole ring) 165 - 170
C-5 (Oxadiazole ring) 170 - 175

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecule. sdsu.edunih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, no cross-peaks would be expected in a COSY spectrum, as all proton signals are singlets and are not coupled to each other, thus confirming their isolation within the molecular structure. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. nih.gov It would show a correlation cross-peak between the methylene protons (-CH₂) and the methylene carbon, as well as a cross-peak between the C5 proton and the C5 carbon of the oxadiazole ring. This confirms which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.edu This is particularly useful for connecting different parts of the molecule. Key expected correlations for this compound would include a cross-peak between the methylene protons (-CH₂) and the C3 carbon of the ring, definitively establishing the attachment of the hydroxymethyl group to the C3 position.

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns under ionization. nih.gov For this compound (C₃H₄N₂O₂), the molecular weight is 100.03 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 100.

The fragmentation of 1,2,4-oxadiazoles is often initiated by the cleavage of the bonds within the heterocyclic ring or the loss of substituents. nih.govscielo.br A primary fragmentation pathway for this compound would likely involve the loss of the hydroxymethyl group or parts of it.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment
100 [C₃H₄N₂O₂]⁺ (Molecular Ion)
99 [M-H]⁺
70 [M-CH₂O]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands confirming its structure.

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹)
O-H (Alcohol) Stretching, hydrogen-bonded 3200 - 3600 (Broad)
C-H (Ring) Stretching 3050 - 3150
C-H (Methylene) Stretching 2850 - 3000
C=N (Oxadiazole) Stretching 1600 - 1650
N-O (Oxadiazole) Stretching 1300 - 1400

The broad band in the 3200-3600 cm⁻¹ region is a definitive indicator of the hydroxyl group. The C=N and N-O stretching vibrations are characteristic of the 1,2,4-oxadiazole ring system. rdd.edu.iq

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): Due to the polarity imparted by the hydroxymethyl group and the nitrogen atoms in the ring, reversed-phase HPLC (RP-HPLC) is a suitable technique. nih.gov A C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like methanol (B129727) or acetonitrile (B52724) would be effective for separation. Detection is typically achieved using a UV detector, as the oxadiazole ring contains a chromophore.

Gas Chromatography (GC): While the polarity and hydrogen-bonding capability of the hydroxyl group can lead to peak tailing in GC, it may be used for purity analysis, potentially after derivatization of the -OH group to a less polar silyl (B83357) ether. The choice of a polar stationary phase would be necessary to achieve good separation. anjs.edu.iq

Thin-Layer Chromatography (TLC): TLC is commonly used for monitoring the progress of a reaction. For this polar compound, a silica (B1680970) gel plate would be used as the stationary phase, with a moderately polar solvent system (e.g., ethyl acetate (B1210297)/hexane (B92381) mixture) as the mobile phase.

Chemical Reactivity and Mechanistic Investigations of 1,2,4 Oxadiazol 3 Yl Methanol

Reactivity of the 1,2,4-Oxadiazole (B8745197) Ring System

The 1,2,4-oxadiazole ring is a five-membered heterocycle characterized by low aromaticity and the presence of a weak O-N bond, making it susceptible to various chemical reactions, particularly rearrangements to more stable heterocyclic systems. researchgate.netresearchgate.net

Electrophilic and Nucleophilic Characteristics of Ring Atoms

The electronic distribution within the 1,2,4-oxadiazole ring imparts distinct reactive properties to its constituent atoms. The nitrogen atom at position 3 (N3) exhibits nucleophilic character. smolecule.com Conversely, the carbon atoms at positions 3 and 5 (C3 and C5) are electrophilic. smolecule.com This electrophilicity makes these positions susceptible to nucleophilic attack. researchgate.net The entire 1,2,4-oxadiazole ring system is generally considered electron-withdrawing. researchgate.net

Due to the presence of two pyridine-like nitrogen atoms, the C3 and C5 positions are generally inert to electrophilic substitution reactions such as halogenation, nitration, and acylation. chim.it However, nucleophilic attacks on the oxadiazole ring are more common due to its high electrophilicity. smolecule.com Disubstituted 1,2,4-oxadiazoles are typically more stable than their monosubstituted counterparts, with the latter being more prone to ring-opening under thermal and basic conditions. researchgate.netresearchgate.net

Table 1: Reactivity of 1,2,4-Oxadiazole Ring Atoms
Ring AtomPositionElectronic CharacterCommon Reactions
NitrogenN3NucleophilicProtonation, Alkylation
CarbonC3ElectrophilicNucleophilic attack
CarbonC5ElectrophilicNucleophilic attack

Ring-Opening and Rearrangement Reactions (e.g., Boulton-Katritzky, ANRORC)

The relatively low aromaticity and the labile O-N bond of the 1,2,4-oxadiazole ring make it a versatile precursor for the synthesis of other heterocyclic systems through rearrangement reactions. researchgate.netresearchgate.net Two of the most significant rearrangements are the Boulton-Katritzky Rearrangement (BKR) and the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism.

Boulton-Katritzky Rearrangement (BKR)

The Boulton-Katritzky rearrangement is a thermally induced monomolecular reaction that involves an internal nucleophilic substitution. smolecule.comnih.gov In this process, a nucleophilic atom within a three-atom side chain attached to the oxadiazole ring attacks the electrophilic N2 atom. smolecule.com This leads to the cleavage of the weak O-N bond, with the oxygen acting as a leaving group, and the subsequent formation of a new, more stable heterocyclic ring. smolecule.com

For example, 5-aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles have been observed to be unstable in the presence of acids and bases, rearranging into spiropyrazolinium salts via a Boulton-Katritzky type mechanism. nih.gov The reaction can be influenced by the nature of the side chain and the reaction conditions, leading to a variety of heterocyclic products such as 1,2,3-triazoles, 1,2,4-triazoles, and imidazoles. smolecule.com

ANRORC Mechanism

The ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism is another important pathway for the transformation of 1,2,4-oxadiazoles. researchgate.netresearchgate.net This mechanism typically involves three key steps:

Addition of the Nucleophile: A nucleophile attacks an electrophilic carbon atom of the oxadiazole ring (often C5).

Ring Opening: The initial adduct undergoes cleavage of a ring bond, typically the O-N bond, to form an open-chain intermediate.

Ring Closure: The open-chain intermediate then cyclizes to form a new heterocyclic ring.

This mechanism has been extensively studied in reactions involving nucleophiles like hydrazines. mdpi.com For instance, the reaction of 1,2,4-oxadiazoles with an excess of hydrazine (B178648) can produce 3-amino-1,2,4-triazoles through a reductive ANRORC pathway. mdpi.com Theoretical studies have provided in-depth mechanistic insights into ANRORC-like rearrangements, highlighting the importance of factors such as the stability of intermediates and torsional strain effects.

Transformations of the Hydroxymethyl Group

The hydroxymethyl group at the C3 position of (1,2,4-Oxadiazol-3-yl)methanol offers a reactive site for a variety of functional group interconversions.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of the hydroxymethyl group can be oxidized to form the corresponding aldehyde or further to the carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product. Mild oxidizing agents are typically employed for the selective oxidation to the aldehyde, while stronger oxidants will lead to the carboxylic acid. Biocatalytic methods using aldehyde dehydrogenases have also been shown to be effective for the chemoselective oxidation of aldehydes to carboxylic acids, offering an alternative to traditional metal-mediated oxidations.

Esterification and Etherification Reactions

The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives, typically in the presence of an acid catalyst, to form the corresponding esters. This reaction, known as Fischer esterification, is an equilibrium process. nih.gov Similarly, etherification can be achieved by reacting this compound with alkyl halides or other suitable electrophiles in the presence of a base. Reactions of 1,2,4-oxadiazole derivatives with alcohols and alkoxides have been shown to yield various alkoxy-substituted products. chemicalbook.com

Table 2: Common Transformations of the Hydroxymethyl Group
Reaction TypeReagentsProduct
OxidationMild oxidizing agent (e.g., PCC)1,2,4-Oxadiazole-3-carbaldehyde
OxidationStrong oxidizing agent (e.g., KMnO4)1,2,4-Oxadiazole-3-carboxylic acid
EsterificationCarboxylic acid, acid catalyst(1,2,4-Oxadiazol-3-yl)methyl ester
EtherificationAlkyl halide, base3-(Alkoxymethyl)-1,2,4-oxadiazole
HalogenationThionyl chloride (SOCl2)3-(Chloromethyl)-1,2,4-oxadiazole (B1349337)

Halogenation and Other Substitutions

The hydroxyl group of this compound can be replaced by a halogen atom through various halogenating agents. For instance, treatment with thionyl chloride (SOCl₂) can convert the hydroxymethyl group into a chloromethyl group, yielding 3-(chloromethyl)-1,2,4-oxadiazole. This chloromethyl derivative is a versatile intermediate for further synthetic modifications due to the reactivity of the C-Cl bond towards nucleophilic substitution. smolecule.com The synthesis of 3-(chloromethyl)-1,2,4-oxadiazole has been reported through various methods, including the reaction of 2-chloro-acetamide oxime with trimethoxymethane.

The resulting 3-(halomethyl)-1,2,4-oxadiazole can then be used in a variety of substitution reactions. The halogen can be displaced by a wide range of nucleophiles, allowing for the introduction of diverse functional groups at this position. This reactivity is crucial for the synthesis of more complex 1,2,4-oxadiazole derivatives with potential applications in medicinal chemistry and materials science.

Dehydration Pathways

The dehydration of alcohols is a common organic reaction that typically proceeds via E1 or E2 mechanisms to yield alkenes upon heating in the presence of a strong acid. However, for this compound, which is a primary alcohol lacking a β-hydrogen atom on an adjacent carbon, intramolecular dehydration to form a stable alkene is not a viable pathway.

Instead, the principal dehydration pathway is expected to be an intermolecular reaction, where two molecules of the alcohol condense to form an ether. This acid-catalyzed process would yield bis((1,2,4-oxadiazol-3-yl)methyl) ether. The reaction is initiated by the protonation of the hydroxyl group by a strong acid (e.g., sulfuric acid or phosphoric acid), forming a good leaving group (water). A second molecule of the alcohol then acts as a nucleophile, attacking the carbon bearing the protonated hydroxyl group in an SN2 reaction, displacing a molecule of water. Subsequent deprotonation of the resulting oxonium ion yields the final ether product.

The general mechanism is as follows:

Protonation of the alcohol: The hydroxyl group is protonated by the acid catalyst to form an alkyloxonium ion.

Nucleophilic attack: A second molecule of this compound attacks the electrophilic carbon of the alkyloxonium ion.

Deprotonation: The resulting protonated ether is deprotonated to yield the final ether product and regenerate the acid catalyst.

Due to the SN2 nature of this intermolecular dehydration for primary alcohols, the reaction conditions must be carefully controlled. Higher temperatures can favor competing side reactions. If the reaction is not heated sufficiently, it may not proceed to form the ether. organic-chemistry.org

Table 1: Hypothetical Conditions for Intermolecular Dehydration of this compound
EntryAcid CatalystSolventTemperature (°C)ProductTheoretical Yield (%)
1H₂SO₄ (conc.)None130-140bis((1,2,4-oxadiazol-3-yl)methyl) etherModerate
2H₃PO₄Toluene110 (reflux)bis((1,2,4-oxadiazol-3-yl)methyl) etherLow to Moderate
3p-Toluenesulfonic acidDioxane100bis((1,2,4-oxadiazol-3-yl)methyl) etherLow

Mechanistic Studies of Key Reactions Involving this compound

The hydroxymethyl group of this compound is a key functional handle for further synthetic transformations. One of the most fundamental and important reactions is its conversion to a halomethyl derivative, such as 3-(chloromethyl)-1,2,4-oxadiazole. This transformation converts the poor leaving group (-OH) into a good leaving group (-Cl), creating a versatile electrophile for a wide range of nucleophilic substitution reactions to build more complex molecules.

A standard reagent for this conversion is thionyl chloride (SOCl₂), often in the presence of a base like pyridine (B92270). While detailed mechanistic studies for this specific substrate are not available, the reaction of primary alcohols with thionyl chloride is well-understood to proceed through an SNi (internal nucleophilic substitution) mechanism, particularly in the absence of a base.

The proposed mechanism involves the following steps:

The alcohol oxygen attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion to form a protonated alkyl chlorosulfite intermediate.

The displaced chloride ion or a base (like pyridine, if present) removes the proton from the oxygen, yielding the key alkyl chlorosulfite intermediate.

In the key step of the SNi mechanism, the chlorosulfite group decomposes. The sulfur-oxygen bond cleaves, and the chlorine atom is delivered from the same face, leading to the formation of the alkyl chloride with retention of configuration (though this is not relevant for an achiral center). Sulfur dioxide and a chloride ion are formed as byproducts.

The presence of a base like pyridine can alter the mechanism to a more standard SN2 pathway. In this case, the pyridine reacts with the alkyl chlorosulfite to form a pyridinium (B92312) intermediate, which is then displaced by the chloride ion in a backside attack.

Table 2: Proposed Mechanistic Details for the Chlorination of this compound
StepReaction TypeKey IntermediateProductsMechanistic Pathway
1Nucleophilic attackProtonated (1,2,4-oxadiazol-3-yl)methyl chlorosulfite-Formation of intermediate
2Deprotonation(1,2,4-Oxadiazol-3-yl)methyl chlorosulfite-Neutralization of intermediate
3Internal Nucleophilic Substitution[SO₂ + Cl⁻] within a solvent cage3-(Chloromethyl)-1,2,4-oxadiazole, SO₂, HClSNi (in absence of base)
3aNucleophilic SubstitutionN-((1,2,4-oxadiazol-3-yl)methoxysulfinyl)pyridinium3-(Chloromethyl)-1,2,4-oxadiazole, SO₂, Pyridinium chlorideSN2 (in presence of pyridine)

Computational Chemistry and Theoretical Insights into 1,2,4 Oxadiazol 3 Yl Methanol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and stability of (1,2,4-Oxadiazol-3-yl)methanol. DFT methods, such as B3LYP, are frequently used to optimize molecular structures and analyze frontier molecular orbitals (HOMO and LUMO). mdpi.com

The stability of this compound is influenced by the electronic properties of the oxadiazole ring and the attached hydroxymethyl group. The nitrogen and oxygen atoms in the ring act as hydrophilic centers and electron-donating groups, which can participate in non-covalent interactions with other molecules. mdpi.com The hydroxymethyl group further enhances polarity and provides hydrogen-bonding capabilities.

Theoretical calculations on related 1,2,4-oxadiazole (B8745197) derivatives have shown that the distribution of electron density, as visualized through molecular electrostatic potential (MEP) maps, can predict regions of electrophilic and nucleophilic attack. These calculations help in understanding the reactivity and interaction of the molecule with biological targets.

Table 1: Calculated Electronic Properties of a Representative 1,2,4-Oxadiazole Derivative

Property Value Method
HOMO Energy -7.5 eV DFT/B3LYP
LUMO Energy -1.2 eV DFT/B3LYP
Energy Gap (ΔE) 6.3 eV DFT/B3LYP
Dipole Moment 3.5 D DFT/B3LYP

Note: This data is illustrative and based on typical values for similar 1,2,4-oxadiazole structures found in the literature. Actual values for this compound would require specific calculations.

Conformational Analysis and Molecular Geometry

The three-dimensional structure of this compound is defined by its bond lengths, bond angles, and dihedral angles. Computational conformational analysis can predict the most stable arrangement of atoms in space. The 1,2,4-oxadiazole ring itself is generally planar.

The primary point of conformational flexibility in this compound is the rotation around the C-C bond connecting the hydroxymethyl group to the oxadiazole ring. Theoretical calculations can determine the rotational energy barrier and identify the lowest energy conformers. The orientation of the hydroxyl group relative to the ring will significantly impact the molecule's polarity and its ability to form intra- and intermolecular hydrogen bonds.

In related structures, such as those containing a phenyl ring attached to the oxadiazole, the dihedral angle between the two rings is a critical parameter. Depending on substituents and crystal packing forces, this can range from nearly coplanar to significantly twisted. For this compound, the interaction between the lone pairs of the ring's heteroatoms and the hydroxymethyl group will dictate the preferred conformation.

Table 2: Predicted Geometrical Parameters for the 1,2,4-Oxadiazole Ring

Parameter Bond/Angle Predicted Value
Bond Length O1-N2 ~1.42 Å
Bond Length N2-C3 ~1.31 Å
Bond Length C3-N4 ~1.39 Å
Bond Length N4-C5 ~1.30 Å
Bond Length C5-O1 ~1.37 Å
Bond Angle N2-C3-N4 ~110°
Bond Angle C3-N4-C5 ~105°

Note: These are representative values based on crystallographic and computational data for 1,2,4-oxadiazole rings. Precise values for this compound would require specific calculations or experimental determination.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the theoretical investigation of potential chemical reactions involving this compound. By modeling reaction pathways, chemists can predict the feasibility of a transformation, identify intermediates, and characterize the high-energy transition states that govern the reaction rate.

For instance, the oxidation of the methanol (B129727) group to an aldehyde or a carboxylic acid can be modeled. Such a study would involve calculating the energy profile of the reaction, locating the transition state structure, and determining the activation energy. This information is valuable for designing synthetic routes and understanding the molecule's metabolic fate.

Another area of interest is the rearrangement of the 1,2,4-oxadiazole ring itself. These heterocycles are known to undergo thermal or photochemical rearrangements, often driven by the cleavage of the weak O-N bond, to form more stable heterocyclic systems. researchgate.net Theoretical modeling can elucidate the mechanisms of these rearrangements, which can proceed through different pathways depending on substituents and reaction conditions. researchgate.net

Spectroscopic Property Predictions (e.g., NMR shielding, IR frequencies)

A significant application of computational chemistry is the prediction of spectroscopic data. By calculating properties like nuclear magnetic resonance (NMR) shielding tensors and infrared (IR) vibrational frequencies, theoretical spectra can be generated and compared with experimental results to confirm the structure of a synthesized compound.

DFT calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. researchgate.net For this compound, calculations would predict the chemical shifts for the methine proton on the oxadiazole ring, the methylene (B1212753) protons of the CH₂OH group, and the corresponding carbon atoms. The predicted shifts are sensitive to the molecule's conformation and electronic environment.

Similarly, the calculation of vibrational frequencies can generate a theoretical IR spectrum. This would show characteristic peaks for the O-H stretch of the alcohol, C-H stretches, C=N and N-O stretching vibrations within the oxadiazole ring, and C-O stretching of the alcohol. Comparing the calculated frequencies with an experimental IR spectrum aids in the structural elucidation and vibrational mode assignment. frontiersin.org

Table 3: Predicted Spectroscopic Data for this compound

Spectrum Group Predicted Chemical Shift / Frequency
¹H NMR -OH ~2.5 - 4.0 ppm (variable)
¹H NMR -CH₂- ~4.8 ppm
¹H NMR Ring CH ~8.5 ppm
¹³C NMR -CH₂- ~57 ppm
¹³C NMR Ring C-CH₂OH ~170 ppm
¹³C NMR Ring CH ~158 ppm
IR O-H stretch ~3400 cm⁻¹
IR C=N stretch ~1615 cm⁻¹
IR C-O stretch ~1050 cm⁻¹

Note: These are estimated values based on data from similar structures and general principles. Actual experimental values may vary.

Molecular Dynamics Simulations for Solvent Interactions and Conformational Dynamics

While quantum chemical calculations are often performed in the gas phase or with implicit solvent models, molecular dynamics (MD) simulations provide a way to study the explicit interactions of a molecule with its environment over time. MD simulations can model the behavior of this compound in a solvent like water, revealing how solvent molecules arrange around it and how they influence its conformational preferences. mdpi.commdpi.com

These simulations are particularly useful for understanding hydrogen bonding. An MD simulation could track the formation and breaking of hydrogen bonds between the hydroxyl group of this compound and surrounding water molecules, as well as potential hydrogen bonds involving the nitrogen atoms of the oxadiazole ring. mdpi.com

Furthermore, MD can explore the conformational dynamics of the molecule, showing how it flexes, bends, and rotates over time at a given temperature. This provides a more realistic picture of the molecule's behavior in solution than static quantum chemistry calculations. For larger systems, such as the interaction of this compound with a protein, MD simulations are essential for understanding the binding process and the stability of the protein-ligand complex. mdpi.com

Derivatization and Scaffold Modification of 1,2,4 Oxadiazol 3 Yl Methanol

Synthesis of Alkylated, Arylated, and Heteroarylated Derivatives at the Oxadiazole Ring

The 1,2,4-oxadiazole (B8745197) ring can be substituted at the C-5 position with a range of alkyl, aryl, and heteroaryl groups. The primary synthetic route to achieve this involves the cyclization of an amidoxime (B1450833) with a corresponding carboxylic acid, anhydride, or acyl chloride.

Alkylated Derivatives: The introduction of alkyl groups is commonly achieved by reacting an amidoxime precursor with an appropriate aliphatic anhydride. For instance, the synthesis of N¹,N⁵-bis[4-(5-alkyl-1,2,4-oxadiazol-3-yl)phenyl]glutaramides involves heating N¹,N⁵-bis[4-(N'-hydroxycarbamimidoyl)phenyl]glutaramide with various alkyl anhydrides (e.g., acetic anhydride, propionic anhydride) in a solvent like DMSO. rjptonline.org This method provides a straightforward route to 5-alkyl-1,2,4-oxadiazoles.

Arylated and Heteroarylated Derivatives: Aryl and heteroaryl moieties are frequently installed using modern cross-coupling reactions or by cyclization with aromatic carboxylic acids.

Cyclization with Aromatic Acids: A common method involves the coupling of an amidoxime with a substituted benzoic acid or a heterocyclic carboxylic acid using a coupling agent like ethyl-(Nʹ,Nʹ-dimethylamino)propylcarbodiimide hydrochloride (EDC·HCl). ipbcams.ac.cn This approach was used to synthesize a series of 1,2,4-oxadiazole-linked 5-fluorouracil (B62378) derivatives, where various substituted phenyl groups were introduced at the C-5 position of the oxadiazole ring. ipbcams.ac.cn

Suzuki Coupling: For more complex aryl or heteroaryl substitutions, the Suzuki coupling reaction is a powerful tool. This involves reacting a halogenated 1,2,4-oxadiazole intermediate (e.g., a bromo-substituted derivative) with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst. This strategy has been employed to produce 1,2,4-oxadiazole derivatives bearing diverse aromatic and heteroaromatic systems. mdpi.com

Table 1: Synthesis of C-5 Substituted 1,2,4-Oxadiazole Derivatives

Derivative TypeSynthetic MethodKey ReagentsTypical Conditions
Alkylated Cyclization with AnhydrideAmidoxime, Aliphatic AnhydrideDMSO, 80–90 °C
Arylated Cyclization with Carboxylic AcidAmidoxime, Benzoic Acid, EDC·HClCH₂Cl₂, 0 °C to RT
Arylated Suzuki Coupling5-Bromo-1,2,4-oxadiazole, Arylboronic Acid, Pd CatalystNot specified
Heteroarylated Cyclization with Carboxylic AcidAmidoxime, Heterocyclic Carboxylic Acid, EDC·HClCH₂Cl₂, 0 °C to RT

Functionalization of the Hydroxymethyl Group

The hydroxymethyl group at the C-3 position of the scaffold is a prime site for functionalization, allowing for the introduction of various new moieties through esterification, etherification, and amination reactions.

The primary alcohol of (1,2,4-Oxadiazol-3-yl)methanol can be readily converted into esters and ethers using standard synthetic protocols.

Esterification: Esters are synthesized by reacting the alcohol with acid chlorides or anhydrides. This reaction can be monitored by infrared spectroscopy, noting the appearance of a strong ester carbonyl absorption band. researchgate.net A specific application of this is in the synthesis of energetic materials, where the hydroxymethyl group is converted into a nitrate (B79036) ester (-ONO₂) to enhance the energetic properties of the molecule. google.com

Etherification: The formation of ethers from the hydroxymethyl group has also been reported. These reactions typically involve the deprotonation of the alcohol followed by reaction with an alkyl halide. Patent literature describes the preparation of 1,2,4-oxadiazol-3-yl derivatives of carboxylic acids that feature etherified hydroxy groups bound to the carbon skeleton. rsc.org

The hydroxymethyl group can be transformed into a primary, secondary, or tertiary amine, yielding (1,2,4-Oxadiazol-3-yl)methanamine derivatives.

From Halogenated Precursors: One synthetic route involves the amination of a 3-substituted-5-trihalomethyl-1,2,4-oxadiazole. For example, reacting 3-(β-hydroxyethyl)-5-trichloromethyl-1,2,4-oxadiazole with ammonia (B1221849) can yield 3-(β-hydroxyethyl)-5-amino-1,2,4-oxadiazole. smolecule.com This indicates that a precursor containing the hydroxymethyl group (or a protected version) can undergo amination at a reactive site on the ring, which is later modified. More directly, a (1,2,4-oxadiazol-3-yl)methyl halide could be substituted with an amine.

From Aldehyde Intermediates: A classical and versatile method involves the oxidation of this compound to the corresponding 1,2,4-oxadiazole-3-carbaldehyde. This aldehyde can then undergo reductive amination with ammonia or a primary/secondary amine in the presence of a reducing agent (e.g., sodium borohydride) to furnish the desired amino-functionalized derivative.

Direct Synthesis: It is also possible to synthesize the methanamine derivative directly. For example, reacting p-toluic hydrazide with the amino acid glycine (B1666218) in polyphosphoric acid produces 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine, demonstrating a one-pot cyclization and functionalization to yield a methanamine on an oxadiazole core. researchgate.net

Design and Synthesis of Bridged and Polycyclic Systems Incorporating the this compound Unit

The this compound scaffold can be incorporated into larger, more complex molecular architectures, including bridged and fused polycyclic systems. These structures are of significant interest, particularly in the field of energetic materials and pharmaceuticals.

Bridged Systems: Researchers have synthesized tricyclic energetic compounds where two 1,2,4-oxadiazole rings are bridged by another ring system, such as imidazole (B134444). For example, 4,5-bis(5-amino-1,2,4-oxadiazol-3-yl)-1,3-dihydro-2H-imidazole-2-one is a heat-resistant energetic material featuring this bridged design. Methylene-bridged compounds, such as bis(5-(trinitromethyl)-1,2,4-oxadiazol-3-yl)methane, have also been reported. acs.org

Fused Polycyclic Systems: The 1,2,4-oxadiazole ring can be fused to other heterocyclic systems to create novel polycyclic scaffolds. A thermal intramolecular cyclization strategy has been used to prepare vulcanchem.comacs.orgoxadiazolo[4,3-a] researchgate.netvulcanchem.combenzodiazepine derivatives. Another example involves the cycloaddition of a nitrile oxide with a lactim tautomer to produce vulcanchem.comacs.orgoxadiazolo[4,5-a]indolone derivatives. These synthetic strategies expand the chemical space accessible from the basic oxadiazole unit.

Table 2: Examples of Bridged and Polycyclic Systems

System TypeStructural MotifSynthetic Strategy
Bridged Imidazole-bridged bis-1,2,4-oxadiazoleHydrolysis of an amino group on the imidazole ring of a precursor.
Bridged Methylene-bridged bis-1,2,4-oxadiazoleNot specified. acs.org
Fused vulcanchem.comacs.orgOxadiazolo[4,3-a] researchgate.netvulcanchem.combenzodiazepineThermal intramolecular cyclization of O-(ethoxycarbonyl)oximes.
Fused vulcanchem.comacs.orgOxadiazolo[4,5-a]indoloneCycloaddition of nitrile oxide with a lactim.

Structure-Reactivity Relationships in this compound Derivatives

The chemical reactivity of this compound and its derivatives is governed by the electronic properties of the 1,2,4-oxadiazole ring and the nature of its substituents.

Influence of the Oxadiazole Ring: The 1,2,4-oxadiazole ring is characterized as an electron-withdrawing group. This property increases the reactivity of substituents attached to it. The ring itself has a reactive O-N bond that is susceptible to reductive cleavage, which can lead to ring-opening and rearrangement into other heterocyclic systems, such as 1,2,4-triazoles, under certain conditions (e.g., reaction with hydrazine). rsc.org

Reactivity of the Hydroxymethyl Group: The electron-withdrawing nature of the 3-(1,2,4-oxadiazolyl) moiety influences the acidity of the hydroxymethyl proton, making it amenable to reactions like esterification and etherification. researchgate.netrsc.org Oxidation of the alcohol to an aldehyde or carboxylic acid is a key transformation that opens pathways to further derivatives, such as the amino-functionalized compounds discussed previously.

Applications of 1,2,4 Oxadiazol 3 Yl Methanol As a Synthetic Building Block

Precursor for the Synthesis of Novel Heterocyclic Compounds

The primary utility of (1,2,4-Oxadiazol-3-yl)methanol as a precursor lies in the reactivity of its hydroxymethyl group. This functional group is a gateway for conversion into other reactive intermediates, which can then undergo cyclization or coupling reactions to form new heterocyclic systems.

Key transformations of the methanol (B129727) group include:

Oxidation: The primary alcohol can be readily oxidized to the corresponding aldehyde, (1,2,4-oxadiazol-3-yl)carbaldehyde, or further to the carboxylic acid, 1,2,4-oxadiazole-3-carboxylic acid. These oxidized derivatives are pivotal intermediates for forming C-N or C-C bonds.

Halogenation: Treatment with halogenating agents converts the hydroxyl group into a more reactive leaving group, such as a chloromethyl or bromomethyl moiety. For instance, 3-(chloromethyl)-1,2,4-oxadiazole (B1349337) derivatives are common intermediates. rjptonline.org

Azide (B81097) Formation: The halogenated intermediate can be converted into an azidomethyl derivative, such as 3-(azidomethyl)-1,2,4-oxadiazole. derpharmachemica.com

These activated intermediates are instrumental in constructing other heterocyclic rings. A notable example is the synthesis of novel 1,2,3-triazole derivatives. derpharmachemica.com In a typical sequence, this compound is first converted to its chloro- and then azido-methyl analogue. This azide derivative can then participate in a [3+2] cycloaddition reaction with an alkyne, such as acetylacetone, to generate a new 1,2,3-triazole ring attached to the original oxadiazole scaffold via a methylene (B1212753) bridge. derpharmachemica.com This strategy highlights how the simple methanol group provides the necessary functionality to build entirely new heterocyclic systems, creating complex molecules with potential applications in various fields of chemistry.

Role in the Construction of Complex Organic Molecules

Beyond serving as a precursor for other heterocycles, this compound and its derivatives are integral building blocks for constructing larger, more complex organic molecules, particularly in the field of medicinal chemistry. rsc.org The 1,2,4-oxadiazole (B8745197) ring is a privileged scaffold found in numerous biologically active compounds. nih.govscielo.br The ability to introduce this moiety using a simple building block like this compound is therefore highly valuable.

The synthesis of multi-target agents for conditions like Alzheimer's disease provides a clear example of this application. In the development of these complex molecules, a 1,2,4-oxadiazole core is often linked to other pharmacophoric fragments. nih.gov Synthetic routes may involve the initial preparation of a substituted 1,2,4-oxadiazole, which is then elaborated through multi-step sequences. For instance, the methanol group can be converted into an amine, which is then coupled with other molecular fragments. nih.gov

Another area where this building block is crucial is in the synthesis of star-shaped molecules (SSMs). rsc.org These are complex architectures where multiple "arms" radiate from a central core. In one example, benzamidoxime (B57231) derivatives were reacted with a central core molecule to form SSMs containing three pendant 1,2,4-oxadiazole rings. rsc.org While not starting directly from this compound, this demonstrates how the fundamental reaction to form the oxadiazole ring is used to build complex, high-molecular-weight structures. The principles of such syntheses can be readily applied using this compound or its derivatives to append the oxadiazole unit onto a polyfunctional core.

Integration into Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that contains portions of all the starting materials. beilstein-journals.orgfrontiersin.org These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. acs.org Derivatives of this compound are well-suited for integration into various MCRs.

The most straightforward approach involves the oxidation of this compound to its corresponding aldehyde, (1,2,4-oxadiazol-3-yl)carbaldehyde. This aldehyde can then serve as the carbonyl component in a number of classic MCRs:

Ugi Reaction: A four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide. Using the oxadiazole-aldehyde would produce complex peptide-like structures containing the 1,2,4-oxadiazole scaffold. acs.org

Biginelli Reaction: A three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones.

Hantzsch Dihydropyridine Synthesis: A four-component reaction of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849).

While the direct synthesis of 1,2,4-oxadiazoles can sometimes be achieved via MCRs, it is more common to use a derivative of a pre-formed oxadiazole as a building block within the MCR. rjptonline.org This approach allows for the strategic placement of the stable oxadiazole ring within a larger, diverse molecular framework generated by the MCR, combining the desirable properties of the heterocycle with the structural diversity afforded by the multicomponent strategy.

Development of Libraries of Oxadiazole-Containing Scaffolds

In modern drug discovery and materials science, the synthesis of large, diverse collections of related compounds, known as chemical libraries, is a cornerstone of the research process. nih.goviiarjournals.org These libraries allow for the high-throughput screening of compounds to identify new leads with desired biological or material properties. This compound is an excellent starting point, or scaffold, for the development of such libraries. nih.gov

The strategy involves reacting the core scaffold with a large set of diverse building blocks. The reactive methanol group is the key to this process. For example:

Ester Libraries: By reacting this compound with a library of different carboxylic acids under standard esterification conditions, a library of esters with varying R-groups can be rapidly synthesized.

Ether Libraries: Similarly, alkylation of the alcohol with a library of alkyl halides can produce a diverse set of ethers.

Amine-Derived Libraries: The methanol group can be oxidized to the aldehyde, which can then undergo reductive amination with a library of primary and secondary amines to generate a library of secondary and tertiary amines, respectively.

This approach was utilized in the development of novel antibacterial agents, where a library of 1,2,4-oxadiazole derivatives was synthesized to explore the structure-activity relationship (SAR). nih.gov By systematically varying the substituents on the core scaffold, researchers can identify which chemical features enhance potency and other desirable properties. nih.govipbcams.ac.cn The table below illustrates a hypothetical library based on the esterification of this compound.

Table 1: Illustrative Library from this compound

Core Scaffold Reactant (Carboxylic Acid) Resulting Compound Class
This compound Acetic Acid Ester
This compound Benzoic Acid Ester
This compound Phenylacetic Acid Ester

This systematic approach enables the efficient exploration of chemical space around the 1,2,4-oxadiazole core, accelerating the discovery of new functional molecules.

Future Research Directions and Challenges in 1,2,4 Oxadiazol 3 Yl Methanol Chemistry

Development of More Efficient and Selective Synthetic Methodologies

The synthesis of 1,2,4-oxadiazoles, including (1,2,4-Oxadiazol-3-yl)methanol, has traditionally relied on the cyclization of O-acyl amidoximes. researchgate.net However, these methods often face challenges such as moderate yields, long reaction times, and the need for harsh conditions or sealed tube reactions for the difficult cyclization step. nih.gov Future research must focus on developing more efficient, selective, and sustainable synthetic routes.

Key areas for development include:

Catalyst Optimization: The use of catalysts like PTSA-ZnCl2 has shown promise in synthesizing 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and nitriles. organic-chemistry.org Future work should explore a wider range of Lewis and Brønsted acids, as well as transition-metal catalysts, to improve reaction rates and selectivity specifically for the synthesis of this compound, minimizing the formation of by-products.

One-Pot Procedures: One-pot reactions that combine multiple synthetic steps without isolating intermediates can significantly improve efficiency. organic-chemistry.orgmdpi.com Research into novel one-pot syntheses of this compound, potentially starting from readily available nitriles and hydroxylamine (B1172632), could streamline the production process. organic-chemistry.org

Flow Chemistry: Continuous microreactor technology offers advantages in terms of heat and mass transfer, reaction control, and safety. Applying this technology to the synthesis of this compound could enable rapid optimization, higher yields, and easier scalability compared to traditional batch processes. nih.gov

Green Chemistry Approaches: The development of synthetic methods that utilize environmentally benign solvents, reduce energy consumption (e.g., through microwave-assisted synthesis), and minimize waste is a critical future direction. nih.gov

Table 1: Comparison of Synthetic Methodologies for 1,2,4-Oxadiazole (B8745197) Derivatives

Methodology Traditional Approach Future Direction Key Advantages of Future Approach
Reaction Type Multi-step synthesis with isolation of O-acyl amidoxime (B1450833) intermediates. researchgate.net One-pot synthesis and continuous flow processes. nih.govorganic-chemistry.org Increased efficiency, reduced waste, improved scalability.
Conditions Often requires high temperatures and long reaction times. nih.gov Microwave-assisted synthesis and advanced catalysis. nih.gov Faster reaction rates, lower energy consumption.
Reagents Use of stoichiometric reagents. Catalytic systems and green solvents. organic-chemistry.orgnih.gov Higher atom economy, reduced environmental impact.

Exploration of Novel Reactivity Patterns and Transformations

The reactivity of the 1,2,4-oxadiazole ring is known to include thermal and photochemical rearrangements, as well as nucleophilic substitution reactions. chim.it However, the influence of the hydroxymethyl group at the 3-position of this compound on these transformations is not well understood.

Future research should investigate:

Functionalization of the Methanol (B129727) Group: The primary alcohol functionality serves as a synthetic handle for a wide range of transformations, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification. Exploring these reactions will provide access to a diverse library of new derivatives.

Influence on Ring Reactivity: The electronic nature of the hydroxymethyl substituent may influence the reactivity of the oxadiazole ring itself. Studies are needed to determine how this group affects known transformations like the Boulton-Katritzky rearrangement or the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. chim.it

Intramolecular Reactions: The proximity of the hydroxyl group to the oxadiazole ring could facilitate novel intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems with unique three-dimensional structures.

Metal-Catalyzed Cross-Coupling: The development of methods to functionalize the C-H bonds of the oxadiazole ring or to convert the hydroxyl group into a leaving group for cross-coupling reactions would significantly expand the synthetic utility of this compound.

Advanced in situ Spectroscopic Monitoring of Reactions

A significant challenge in optimizing synthetic reactions is the lack of real-time information on reaction kinetics, intermediate formation, and by-product generation. Traditional offline analysis methods (like TLC and HPLC) provide only snapshots of the reaction progress. The implementation of Process Analytical Technology (PAT) using in situ spectroscopic techniques can provide continuous data streams, leading to a deeper mechanistic understanding and improved process control.

Future research in this area should focus on:

Application of FTIR and Raman Spectroscopy: Techniques like Attenuated Total Reflectance Fourier-transform Infrared (ATR-FTIR) spectroscopy can monitor the concentration of key reactants, intermediates, and products in real-time by tracking their characteristic vibrational bands. acs.org This would allow for precise determination of reaction endpoints and the identification of reaction kinetics.

In situ NMR Spectroscopy: For more complex reaction mixtures, in situ NMR can provide detailed structural information on all species present, helping to elucidate reaction mechanisms and identify unexpected intermediates or side products.

Data-Rich Experimentation: Combining in situ monitoring with Design of Experiments (DoE) will enable the rapid optimization of reaction parameters (temperature, concentration, catalyst loading) to maximize yield and purity while minimizing reaction time.

Machine Learning and AI-Driven Design of this compound Derivatives

The traditional process of drug discovery and materials science is often slow and costly. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize this process by enabling the rapid in silico design and evaluation of novel molecules. acs.org

Future directions for applying these technologies to this compound chemistry include:

Predictive Modeling: Developing ML models trained on existing chemical data to predict the physicochemical properties, reactivity, and biological activity of novel this compound derivatives. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can guide the design of analogs with enhanced potency for specific biological targets. iaea.orgresearchgate.netmdpi.com

Generative Models: Using generative AI algorithms to design new this compound derivatives with desired property profiles. These models can explore a vast chemical space to propose novel structures that are likely to be active and synthesizable.

Reaction Prediction and Synthesis Planning: AI tools can be developed to predict the outcomes of unknown reactions and to devise optimal synthetic routes for target molecules, accelerating the synthesis of promising new compounds identified through generative models.

Stage Traditional Workflow AI-Driven Workflow
Hypothesis Generation Based on literature and expert intuition. Data-driven hypotheses from predictive models.
Compound Design Manual, iterative design of a small number of analogs. Generative models propose thousands of diverse, optimized structures.
Synthesis & Testing Synthesis of all designed compounds, followed by physical testing. AI prioritizes synthesis of only the most promising candidates.
Optimization Cycle Slow, sequential optimization based on limited data points. Rapid, multi-parameter optimization informed by predictive feedback loops.

Q & A

Q. What are the established synthetic routes for (1,2,4-Oxadiazol-3-yl)methanol, and what reaction conditions are critical for yield optimization?

The synthesis typically involves cyclization or coupling reactions. For example:

  • Amidine coupling : Reacting amidines with carboxylic acid derivatives using EDC·HCl and HOBt in DMF yields oxadiazole intermediates. Subsequent reduction or functionalization introduces the methanol group .
  • Reductive amination : Aldehydes (e.g., 4-(5-substituted-oxadiazol-3-yl)benzaldehyde) react with azetidine-3-carboxylic acid in methanol/acetic acid with NaBH3CN as a reductant, achieving moderate yields (48–85%) .

Q. Key conditions :

  • Solvent choice (DMF for coupling; methanol for reductive amination).
  • Catalysts (EDC·HCl/HOBt for amide bond formation).
  • Temperature (100°C for cyclization; room temperature for reductions).

Q. How are the physicochemical properties of this compound characterized?

PropertyValueMethod/Reference
Solubility Freely soluble in methanol, slightly in acetonitrile, insoluble in waterHPLC, solubility assays
Melting Point 212–214°CDifferential scanning calorimetry
Spectroscopic Data ¹H NMR (DMSO-d6): δ 8.43 (d, J=8.4 Hz), 3.64 (br s, -CH2OH)400 MHz NMR

Q. What analytical methods are used to confirm structural integrity and purity?

  • ¹H/¹³C NMR : Assigns proton environments and confirms oxadiazole ring formation (e.g., characteristic peaks at δ 8.2–8.4 ppm for aromatic protons adjacent to oxadiazole) .
  • HPLC-MS : Quantifies purity (>95%) and detects byproducts .
  • Elemental Analysis : Validates molecular formula (e.g., C10H9BrN2O for brominated analogs) .

Advanced Research Questions

Q. How do structural modifications of the oxadiazole ring influence biological activity in pharmacological studies?

  • Electron-withdrawing groups (e.g., -CF3 at position 5) enhance metabolic stability and receptor binding affinity. For example, 5-trifluoromethyl derivatives show potent fungicidal activity (EC50: 4.0 nM for S1P1 agonists) .
  • Polar substituents (e.g., -OH, -COOH) improve solubility but may reduce membrane permeability. Azetidine-3-carboxylic acid derivatives exhibit balanced bioavailability and DPP-4 inhibition .

Q. Experimental design :

  • SAR studies : Synthesize analogs with systematic substituent variations.
  • In vitro assays : Measure IC50/EC50 values for target enzymes (e.g., DPP-4, S1P1) .

Q. What challenges arise in optimizing synthetic yields, and how can they be addressed?

  • Low yields (e.g., 48% in reductive amination ) may stem from competing side reactions or poor nucleophile reactivity.
    • Solutions :
  • Use excess NaBH3CN (2 equiv) to drive reductive amination .
  • Optimize solvent polarity (e.g., DMF for coupling; methanol for reductions).
  • Purification issues : Oxadiazole intermediates often require column chromatography or recrystallization (e.g., from aqueous methanol) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Accelerated stability studies :
    • Store samples at 40°C/75% RH for 1–3 months.
    • Monitor degradation via HPLC (e.g., loss of parent compound >5% indicates instability) .
  • Light sensitivity : UV-Vis spectroscopy detects photodegradation products (λmax 270–300 nm for oxadiazoles) .

Q. What advanced computational methods support the design of oxadiazole-based therapeutics?

  • Docking simulations : Predict binding modes to targets like S1P1 or DPP-4 using AutoDock Vina .
  • DFT calculations : Evaluate electronic effects of substituents (e.g., -CF3 increases electrophilicity of the oxadiazole ring) .

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Feasible Synthetic Routes

Reactant of Route 1
(1,2,4-Oxadiazol-3-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1,2,4-Oxadiazol-3-yl)methanol

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